Phenylphosphorodichloridite

概要

説明

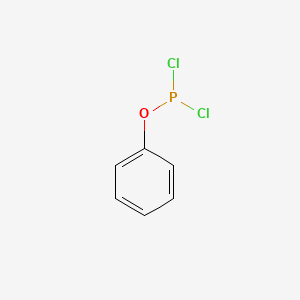

Phenylphosphorodichloridite is a compound with the molecular formula C6H5Cl2OP . It is used as a solid catalyst in the production of polymers .

Synthesis Analysis

While specific synthesis methods for Phenylphosphorodichloridite were not found, it’s important to note that chemical synthesis often involves complex procedures and requires a deep understanding of chemical reactions .Molecular Structure Analysis

The molecular structure of Phenylphosphorodichloridite consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and phosphorus (P) atoms . The exact structure can be determined using various analytical techniques .Physical And Chemical Properties Analysis

Phenylphosphorodichloridite has a boiling point of 221.1±23.0 °C at 760 mmHg. It has a vapour pressure of 0.2±0.4 mmHg at 25°C. The enthalpy of vaporization is 43.9±3.0 kJ/mol and the flash point is 87.5±22.6 °C .科学的研究の応用

1. Stepwise Alkoxylation of Phenyl Phosphorodichloridate

- Summary of Application: The reaction of phenylphosphorodichloridate (P.P.D.C.) with various alcohols in the presence of a tertiary base has been studied .

- Methods of Application: With equimolar proportions of the P.P.D.C. and the requisite alcohol in light petroleum, the following compounds have been obtained: phenyl n -undecyl, phenyl n -butyl and phenyl methyl hydrogen phosphates .

- Results or Outcomes: The study resulted in the successful synthesis of phenyl n -undecyl, phenyl n -butyl and phenyl methyl hydrogen phosphates .

2. Synthesis of Non-Nucleoside Cyclic Phosphates

- Summary of Application: The general usefulness of phenyl phosphorodichloridate (PPDC) in the synthesis of non-nucleoside cyclic phosphates is described .

- Methods of Application: The method is illustrated with several examples including cyclic phosphates incorporating six to nine members .

- Results or Outcomes: The study concluded that PPDC is generally useful in the synthesis of non-nucleoside cyclic phosphates .

3. Brain-Reading Device

- Summary of Application: A brain-reading device that interprets internal speech has been developed . This technology could potentially allow people to communicate using only their thoughts .

- Methods of Application: The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries . They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .

- Results or Outcomes: The study was able to decode words spoken entirely internally by recording signals from individual neurons in the brain in real time .

4. Synthesis of Complex Carbon-Based Molecules

- Summary of Application: A team of chemists has developed a novel method for manipulating carbon-hydrogen bonds . This discovery provides new insights into the molecular interactions of positively charged carbon atoms .

- Methods of Application: By selectively targeting a specific C-H bond, they open doors to synthetic pathways that were previously closed .

- Results or Outcomes: This new C-H activation reaction addresses the selectivity problem and enables the synthesis of complex carbon-based molecules .

5. Nanophotonics and Plasmonics

- Summary of Application: Both nanophotonics and plasmonics concern investigations into building, manipulating, and characterizing optically active nanostructures with a view to creating new capabilities in instrumentation for the nanoscale, chemical and biomedical sensing, information and communications technologies, enhanced solar cells and lighting, disease treatment, environmental remediation, and many other applications .

- Methods of Application: The basic concepts of nanophotonics and plasmonics have been known for 40–50 years, but they have come into their own only in the last 10 years, based on recent discoveries in nanoscience .

- Results or Outcomes: Over the next 10 years, nanophotonic structures and devices promise dramatic reductions in energies of device operation, densely integrated information systems with lower power dissipation, enhanced spatial resolution for imaging and patterning, and new sensors of increased sensitivity and specificity .

6. Fluorescent Protein Antibodies

- Summary of Application: Fluorescent protein (FP) is the most commonly used tool protein in biomedical science research. Following the increased use of FP, FP antibodies have also been developed .

- Methods of Application: The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody. Compared with conventional antibodies, these small and stable nanobodies can be expressed and functional in living cells .

- Results or Outcomes: This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .

Safety And Hazards

特性

IUPAC Name |

dichloro(phenoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2OP/c7-10(8)9-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHWDUISRBUGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063021 | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphorodichloridous acid, phenyl ester | |

CAS RN |

3426-89-9 | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3426-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodichloridous acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl dichlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。